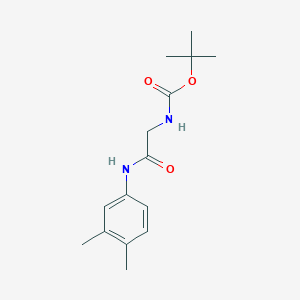

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

Description

Properties

IUPAC Name |

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDNJZATWRFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form Boc-glycine.

Amidation: Boc-glycine is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

Oxidation: Oxidized derivatives of the glycinamide moiety.

Reduction: Reduced derivatives of the glycinamide moiety.

Substitution: Deprotected glycinamide.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide involves its reactivity towards various chemical reagents. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the active glycinamide moiety. The 3,4-dimethylphenyl group enhances the compound’s lipophilicity and can influence its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide with structurally related compounds from the literature, focusing on functional groups, synthetic routes, and physicochemical properties:

Structural and Functional Insights:

Protecting Groups :

- The Boc group in the target compound provides superior stability under basic conditions compared to the methoxycarbonyl group in Methoxycarbonyl glycine ethyl ester, which is prone to base-mediated hydrolysis .

- In contrast, tert.-Butylisothiocyanato-(2-benzyl)-acetate uses a tert-butyl group for steric protection but incorporates an isothiocyanate for further functionalization, a feature absent in the target compound .

Aromatic Substituents :

- The 3,4-dimethylphenyl group enhances lipophilicity and steric hindrance compared to the benzyl group in tert.-Butylisothiocyanato-(2-benzyl)-acetate or the unsubstituted phenyl in N-Methyl-N-phenylcarbamoylglycine ethyl ester. This may reduce solubility in polar solvents but improve membrane permeability in biological systems .

Functional Group Reactivity :

- The amide bond in the target compound is less reactive toward hydrolysis than the ester groups in Methoxycarbonyl glycine ethyl ester or N-Methyl-N-phenylcarbamoylglycine ethyl ester, which are susceptible to enzymatic or chemical cleavage .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide (Boc-DMG) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability during synthetic processes. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity, influencing its interactions within biological systems.

Synthesis Methods

The synthesis of Boc-DMG typically involves two main steps:

- Protection of Glycine: Glycine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form Boc-glycine.

- Amidation: The Boc-glycine is then coupled with 3,4-dimethylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield Boc-DMG.

This method allows for the efficient production of the compound in both laboratory and industrial settings.

Boc-DMG exhibits various biological activities primarily through its interactions with enzymes and proteins involved in metabolic pathways. The mechanism includes:

- Enzyme Inhibition: Studies indicate that Boc-DMG may inhibit specific enzymes, thereby modulating biochemical pathways relevant to disease processes.

- Binding Affinity: Research has shown that Boc-DMG has a significant binding affinity for certain protein targets, which can lead to therapeutic effects in cellular models.

In Vitro Studies

In vitro studies have demonstrated that Boc-DMG possesses:

- Antioxidant Properties: It can scavenge free radicals, reducing oxidative stress in cellular systems.

- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines in various cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of Boc-DMG relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamide | Similar Boc protection; different phenyl group | Variations in enzyme inhibition |

| N-benzoyl-N1-(3,4-dimethylphenyl)glycinamide | Benzoyl instead of Boc protecting group | Different reactivity profiles |

The unique combination of the Boc group and the 3,4-dimethylphenyl substituent enhances the compound's potential for specific biological interactions.

Case Studies

Recent research has explored the application of Boc-DMG in various therapeutic contexts:

- Cancer Research: A study investigated the compound's ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.

- Neurodegenerative Diseases: Another study focused on its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected glycine derivatives with 3,4-dimethylphenylamine under peptide-coupling conditions (e.g., using carbodiimides like EDC/HOBt). Key steps include:

- Boc Deprotection: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert atmosphere to avoid side reactions.

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR: Acquire - and -NMR spectra in deuterated DMSO or CDCl. For the Boc group, expect a singlet at ~1.4 ppm () and a carbonyl peak at ~155 ppm (). The 3,4-dimethylphenyl moiety will show aromatic protons at 6.5–7.2 ppm and methyl groups at ~2.2 ppm .

- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular weight (calculated for CHNO: 278.16 g/mol).

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., TFA).

- Spill Management: Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid inhalation of fine powders during recrystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated DCM/hexane solution. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Process with SHELXL for structure refinement, focusing on anisotropic displacement parameters and residual electron density maps to confirm stereochemistry .

- ORTEP Visualization: Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bond angles and torsional strain in the Boc-protected glycinamide moiety .

Q. How might researchers address contradictory NMR and crystallographic data?

Methodological Answer:

- Scenario: Discrepancy between observed -NMR splitting patterns (indicating free rotation) and rigid crystal structure.

- Resolution: Perform variable-temperature NMR (VT-NMR) in DMSO-d to probe rotational barriers. Compare with DFT-calculated energy barriers (e.g., Gaussian09 at B3LYP/6-31G* level). If experimental and computational barriers align, the crystal lattice may impose rigidity absent in solution .

Q. What strategies optimize experimental phasing in crystallography for derivatives of this compound?

Methodological Answer:

Q. How can computational modeling predict biological activity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Parameterize the Boc group as a flexible ligand and the glycinamide backbone as a hydrogen-bond donor. Validate with MD simulations (GROMACS) to assess binding stability .

Methodological Challenges in Data Interpretation

Q. How to distinguish between Boc-group decomposition and solvent artifacts in mass spectra?

Methodological Answer:

Q. What experimental designs mitigate polymorphism in crystallization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.